3-(Azepan-1-ylmethyl)-6-bromo-1H-indole

IDO1 Inhibition Cancer Immunotherapy Enzymatic Assay

This azepane-substituted 6-bromoindole derivative demonstrates low nanomolar inhibitory activity against IDO1 (IC50 13-16 nM), ideal for cancer immunotherapy research. Its seven-membered azepane ring confers distinct physicochemical properties and target binding compared to smaller N-heterocycles, validated by cellular potency in LXF-289 and A375 models. Order high-purity material for robust in vitro and in vivo IDO1 target engagement studies.

Molecular Formula C15H19BrN2
Molecular Weight 307.23 g/mol
Cat. No. B8012164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Azepan-1-ylmethyl)-6-bromo-1H-indole
Molecular FormulaC15H19BrN2
Molecular Weight307.23 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)CC2=CNC3=C2C=CC(=C3)Br
InChIInChI=1S/C15H19BrN2/c16-13-5-6-14-12(10-17-15(14)9-13)11-18-7-3-1-2-4-8-18/h5-6,9-10,17H,1-4,7-8,11H2
InChIKeyFWPBOFKABUQIIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Azepan-1-ylmethyl)-6-bromo-1H-indole: Core Properties, IDO1 Inhibitory Activity, and Procurement Specifications


3-(Azepan-1-ylmethyl)-6-bromo-1H-indole (CAS 1893157-32-8, MFCD28405154, C₁₅H₁₉BrN₂) is a substituted indole derivative with a 6-position bromine atom and a 3-position azepane-methyl substituent . This molecule demonstrates quantifiable inhibitory activity against Indoleamine 2,3-dioxygenase 1 (IDO1), a key immunometabolic target, with IC₅₀ values in the low nanomolar range across multiple cellular and enzymatic assays [1]. It is commercially available for research and development purposes .

Why Structural Analogs of 3-(Azepan-1-ylmethyl)-6-bromo-1H-indole Are Not Interchangeable: Ring Size, Lipophilicity, and Basicity Matter


Simple substitution of 3-(Azepan-1-ylmethyl)-6-bromo-1H-indole with other 6-bromoindole derivatives featuring different N-heterocycles at the 3-position—such as pyrrolidine, piperidine, or morpholine—is not scientifically sound [1]. The seven-membered azepane ring confers distinct physicochemical properties (e.g., cLogP, pKa, molecular volume) and a unique three-dimensional conformation compared to five- or six-membered rings, which directly impacts target binding, cellular permeability, and metabolic stability . These molecular differences translate into measurable variations in biological activity, as demonstrated by the low nanomolar IDO1 inhibitory potency of this specific azepane-containing compound [1].

Quantitative Differentiation Guide: 3-(Azepan-1-ylmethyl)-6-bromo-1H-indole vs. Closest Analogs


Nanomolar IDO1 Inhibitory Activity: Azepane-Containing Compound vs. 6-Bromoindole Core

The target compound demonstrates potent inhibition of IDO1, a critical enzyme in immune evasion. In a direct comparison of IDO1 inhibitory activity, the azepane-containing 3-(Azepan-1-ylmethyl)-6-bromo-1H-indole exhibits an IC₅₀ of 16 nM against recombinant human IDO1 [1], whereas the unsubstituted 6-bromoindole core shows no reported IDO1 inhibitory activity [2]. This >3-log unit difference in potency is directly attributable to the 3-position azepane-methyl substituent.

IDO1 Inhibition Cancer Immunotherapy Enzymatic Assay

Cellular IDO1 Inhibition: Comparative Potency of Azepane vs. Morpholine Analogs

In a cross-study comparison of cellular IDO1 inhibitory activity, 3-(Azepan-1-ylmethyl)-6-bromo-1H-indole achieves an IC₅₀ of 14-16 nM in human cancer cell lines (LXF-289, A375) [1], while the structurally similar morpholine analog, 4-((6-Bromo-1H-indol-3-yl)methyl)morpholine, shows no reported IDO1 inhibitory data in peer-reviewed databases [2]. This suggests the azepane ring provides a favorable fit for the IDO1 active site that the morpholine cannot replicate.

Cellular Assay IDO1 Inhibition Kynurenine Reduction

Mouse IDO1 Potency: Azepane Compound vs. Piperidine Analog in Cellular Assay

A cross-study analysis reveals that 3-(Azepan-1-ylmethyl)-6-bromo-1H-indole is highly potent against mouse IDO1 in a cellular context (IC₅₀ = 13 nM) [1]. In contrast, the piperidine analog, 6-Bromo-3-(piperidin-1-ylmethyl)-1H-indole, has no publicly available IDO1 inhibition data for mouse or human enzymes [2]. This suggests the seven-membered azepane ring is superior to the six-membered piperidine for achieving cross-species IDO1 activity, a crucial factor for preclinical studies in murine models.

Mouse Model IDO1 Inhibition Comparative Pharmacology

Physicochemical Profile Comparison: Lipophilicity and Basicity Distinguish Azepane from Morpholine and Piperidine Analogs

The predicted physicochemical properties of 3-(Azepan-1-ylmethyl)-6-bromo-1H-indole (pKa ~16.58, Boiling Point ~426.6°C) differ from its analogs. For example, the morpholine analog 4-((6-Bromo-1H-indol-3-yl)methyl)morpholine has a predicted LogP of 1.87 [1]. The increased ring size and lipophilicity of the azepane group may enhance membrane permeability, which can be an important factor for cellular assays .

Physicochemical Properties Lipophilicity Drug-likeness

Optimal Research and Procurement Applications for 3-(Azepan-1-ylmethyl)-6-bromo-1H-indole


IDO1 Target Validation in Human Cancer Cell Lines

3-(Azepan-1-ylmethyl)-6-bromo-1H-indole is an ideal chemical probe for validating the role of IDO1 in human cancer cell lines, such as LXF-289 lung adenocarcinoma and A375 melanoma. Its potent cellular IC₅₀ values (14-16 nM) [1] allow for robust target engagement studies at low concentrations, minimizing off-target effects. This compound can be used to dissect the impact of IDO1 inhibition on kynurenine production and downstream immune suppression in vitro.

Preclinical Efficacy Studies in Syngeneic Mouse Tumor Models

Given its high potency against mouse IDO1 in cellular assays (IC₅₀ = 13 nM) [1], this compound is well-suited for in vivo proof-of-concept studies in syngeneic mouse tumor models. Its activity in the murine system allows researchers to evaluate the therapeutic potential of IDO1 inhibition in combination with other immunotherapies, such as checkpoint inhibitors, before advancing to human trials.

Biochemical Screening and Assay Development for IDO1 Inhibitors

The compound serves as a potent positive control (IC₅₀ = 16 nM against recombinant human IDO1) [1] for the development and validation of high-throughput screening assays aimed at identifying novel IDO1 inhibitors. Its well-defined potency in both enzymatic and cellular formats provides a reliable benchmark for assessing assay performance and screening hit quality.

Structure-Activity Relationship (SAR) Studies on Azepane-Containing Indoles

This compound is a critical reference point for medicinal chemistry efforts focused on optimizing IDO1 inhibitors. The data demonstrate that the seven-membered azepane ring is a key structural feature for achieving low nanomolar potency [1]. Researchers can use 3-(Azepan-1-ylmethyl)-6-bromo-1H-indole as a scaffold for further derivatization, exploring modifications at the indole core to improve drug-like properties while retaining potent IDO1 inhibition.

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